

# Comparative Analysis of TT125-802 Treatment in Advanced Solid Tumors

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This guide provides a comprehensive comparison of treatment groups from the ongoing Phase 1 clinical trial of TT125-802, a first-in-class oral CBP/p300 bromodomain inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of TT125-802 in patients with advanced solid tumors.

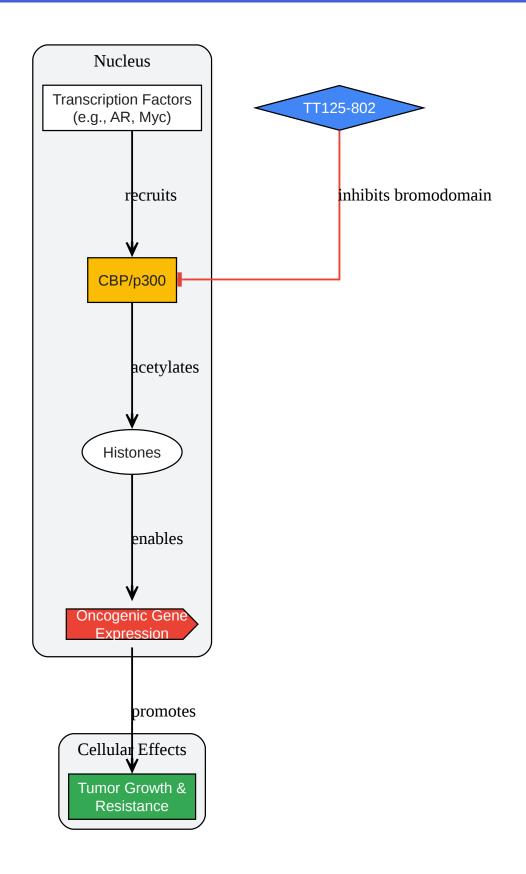
### **Mechanism of Action**

TT125-802 is an orally bioavailable small molecule that selectively inhibits the bromodomain of the histone acetyltransferase (HAT) paralogs, CREB binding protein (CBP) and p300.[1][2] By binding to the bromodomains of CBP and p300, TT125-802 disrupts the acetylation of histones and other proteins, which in turn modulates the expression of genes critical for cancer cell survival and proliferation.[1][3] This mechanism of action targets transcriptional pathways that drive resistance to other targeted cancer therapies.[4][5][6] Specifically, it has been shown to downregulate the expression of key oncogenes such as MYC and inhibit androgen receptor (AR) target genes.[2][3]

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by TT125-802.





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Caption: Proposed mechanism of action of TT125-802.



## **Clinical Trial Data**

The following table summarizes the treatment groups and preliminary efficacy data from the ongoing Phase 1, first-in-human clinical trial (NCT06403436) of TT125-802 in patients with advanced solid tumors.[7][8][9]



Treatment Group (Oral Administration)	Dosage	Key Outcomes	Adverse Events
Dose Escalation Cohort 1	15 mg once daily	Data not specified	Generally well- tolerated.[8]
Dose Escalation Cohort 2	30 mg once daily (with food)	Data not specified	Generally well- tolerated.[4][8]
Dose Escalation Cohort 3	60 mg once daily	Recommended dose for future studies.[9]	Generally well- tolerated.[8]
Dose Escalation Cohort 4	100 mg once daily	Data not specified	Generally well- tolerated.[4][8]
Dose Escalation Cohort 5	60 mg twice daily	One dose-limiting toxicity (DLT) of grade 3 hyperglycemia was reported.[8]	Grade 3 hyperglycemia.[8]
Efficacy in NSCLC	Not specified	Tumor shrinkage in 5 out of 7 patients with non-small cell lung cancer (NSCLC).[10] Deep and durable responses were observed in patients with KRAS G12C- and EGFR-mutant NSCLC.[4]	The most frequently reported treatment-related adverse effects (TRAEs) were dysgeusia, hyperglycemia, anemia, transient increased aminotransaminase and amylase/lipase levels, stomatitis, fatigue, and decreased appetite.[8] 98% of these were grade 1 or 2 and reversible.[4][8] No cases of thrombocytopenia were observed.[4][8]



## **Experimental Protocols**

Phase 1 Clinical Trial (NCT06403436) Protocol

This is a first-in-human, open-label, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of TT125-802 as a single agent in subjects with advanced solid tumors that are resistant or refractory to standard treatment.[7]

- Patient Population: Adult patients (≥ 18 years) with advanced solid tumors for which standard therapy is no longer effective.
- Study Design: The trial follows a Bayesian Logistics Regression Model design for dose escalation.[7] Patients are enrolled in cohorts of 3 to 6.
- Treatment Administration: TT125-802 is administered orally.[1] The study includes cohorts receiving the drug once or twice daily under fasting conditions, as well as cohorts assessing the effect of food on drug absorption.[4][7][8] Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[4][7]
- Primary Outcome Measures:
  - Incidence of Dose-Limiting Toxicities (DLTs).
  - Maximum Tolerated Dose (MTD).
  - Incidence of Treatment-Emergent Adverse Events (TEAEs).
- Secondary Outcome Measures:
  - Pharmacokinetic parameters (Cmax, Tmax, AUC).
  - Overall Response Rate (ORR) per RECIST 1.1 criteria.
  - Duration of Response (DOR).
  - Progression-Free Survival (PFS).



 Exploratory Endpoints: The trial includes the collection of paired peripheral blood mononuclear cell samples and optional tumor biopsies for single-cell RNA sequencing to assess pharmacodynamic effects and identify potential biomarkers of response.[4]

## **Experimental Workflow**

The following diagram outlines the general workflow of the Phase 1 clinical trial for TT125-802.



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Caption: Phase 1 clinical trial workflow for TT125-802.

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